molecular formula C10H17NO3 B6255992 methyl 2-(cyclohexylformamido)acetate CAS No. 35960-89-5

methyl 2-(cyclohexylformamido)acetate

Cat. No.: B6255992
CAS No.: 35960-89-5
M. Wt: 199.2
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Description

Methyl 2-(cyclohexylformamido)acetate (CAS: 52778-82-2) is an ester derivative featuring a cyclohexylformamido group attached to the α-carbon of a methyl acetate backbone. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The compound combines a lipophilic cyclohexyl moiety with a polar ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure includes:

  • A methyl ester (-COOCH₃) group.
  • A cyclohexylformamido (-NH-C(O)-C₆H₁₁) substituent.
  • A hydroxyl (-OH) group on the propanoate chain (in its hydroxypropanoate variant) .

This compound is synthesized via esterification or coupling reactions involving cyclohexanecarboxylic acid derivatives and glycine methyl ester analogs. Its applications span drug discovery, agrochemicals, and materials science due to its balanced hydrophobicity and hydrogen-bonding capacity.

Properties

CAS No.

35960-89-5

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclohexylformamido)acetate can be synthesized through the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloro group by the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylformamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(cyclohexylformamido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(cyclohexylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-Oxo-1,2-Diphenylethyl 2-(Cyclohexanecarboxamido)Acetate

  • Structure : Replaces the methyl ester with a bulky 2-oxo-1,2-diphenylethyl ester.
  • Synthesis: Prepared via Mitsunobu reaction (yield: 78%) using 2-hydroxy-1,2-diphenylethanone and 2-(cyclohexanecarboxamido)acetic acid .
  • Properties: Higher molecular weight (C₂₃H₂₃NO₄, ~377.43 g/mol) and lipophilicity due to aromatic groups. NMR data (δ 7.15–8.20 ppm for aromatic protons) confirms structural complexity vs. the simpler methyl ester .

b. [2-(4-Methoxyanilino)-2-Oxoethyl] 2-(Cyclohexanecarbonylamino)Acetate

  • Structure : Incorporates a 4-methoxyphenyl carbamoyl group (-NH-C(O)-C₆H₄-OCH₃).
  • Properties: Enhanced aromatic π-π interactions and solubility in polar solvents due to the methoxy group. Potential bioactivity differences, as aryl carbamates often exhibit antimicrobial or kinase inhibitory effects .
Sulfonamide and Sulfonate Analogs

a. Methyl 2-(Benzenesulfonamido)Acetate

  • Structure : Replaces cyclohexylformamido with benzenesulfonamide (-SO₂NH-C₆H₅).
  • Synthesis : Derived from benzene sulfonic acid and glycine methyl ester (yield: ~75%) .
  • Properties :
    • Sulfonamide group enhances hydrogen-bonding capacity and metabolic stability.
    • Exhibits intermolecular N–H···O and C–H···O interactions in crystal packing, influencing solid-state stability .

b. [2-[Cyclohexyl(Methyl)Amino]-2-Oxoethyl] 2-[(4-Methylphenyl)Sulfonylamino]Acetate

  • Structure: Combines cyclohexyl(methyl)amino and 4-methylbenzenesulfonamide groups.
  • Molecular weight (C₂₀H₂₉N₃O₅S, ~435.53 g/mol) significantly higher than the parent compound .
Heterocyclic and Aromatic Derivatives

a. Ethyl 2-(2,5-Diphenyl-1H-Imidazole-4-yl)Acetate

  • Structure : Features an imidazole ring substituted with phenyl groups.
  • Ethyl ester slightly enhances lipophilicity (logP ~2.8) vs. methyl ester (logP ~2.3) .

b. ({[1,1'-Biphenyl]-2-yl}Carbamoyl)Methyl 2-(Cyclohexylformamido)Acetate

  • Structure : Biphenyl carbamoyl group attached to the acetate backbone.
  • Mass Spec Data : [M+H]+ = 196.37, indicating a molecular weight of ~394.5 g/mol.
  • Properties : Extended conjugation may improve UV absorption for analytical detection .
Hydrolyzed Metabolites and Related Acids

a. 2-(Cyclohexylformamido)Acetic Acid

  • Structure : Hydrolyzed product lacking the methyl ester.
  • Properties: Higher aqueous solubility (due to carboxylic acid group) and lower logP.

b. Methyl 2-Hydroxyacetate

  • Structure : Simplest analog with a hydroxyl group instead of cyclohexylformamido.
  • Safety : Requires stringent handling (gloves, respiratory protection) due to irritancy .

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